3-tert-Butyl-3-methyl-1,3-selenasiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-3-methyl-1,3-selenasiletane is an organoselenium compound characterized by the presence of a selenasiletane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-3-methyl-1,3-selenasiletane typically involves the reaction of tert-butyl and methyl-substituted silanes with selenium reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. large-scale synthesis would likely involve optimization of the laboratory-scale methods, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-3-methyl-1,3-selenasiletane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Scientific Research Applications
3-tert-Butyl-3-methyl-1,3-selenasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-3-methyl-1,3-selenasiletane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The selenium atom can interact with biological molecules, potentially modulating oxidative stress and enzyme activity. Specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-3-methyl-1,3-silathiane: Similar structure but with sulfur instead of selenium.
3-tert-Butyl-3-methyl-1,3-siloxane: Contains oxygen instead of selenium.
3-tert-Butyl-3-methyl-1,3-silazane: Contains nitrogen instead of selenium.
Uniqueness
3-tert-Butyl-3-methyl-1,3-selenasiletane is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications .
Properties
CAS No. |
918905-19-8 |
---|---|
Molecular Formula |
C7H16SeSi |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
3-tert-butyl-3-methyl-1,3-selenasiletane |
InChI |
InChI=1S/C7H16SeSi/c1-7(2,3)9(4)5-8-6-9/h5-6H2,1-4H3 |
InChI Key |
PNGBIWVJDFCYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1(C[Se]C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.